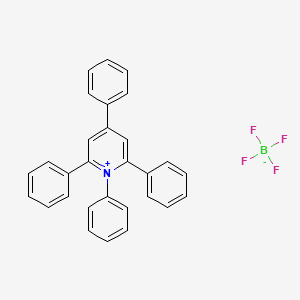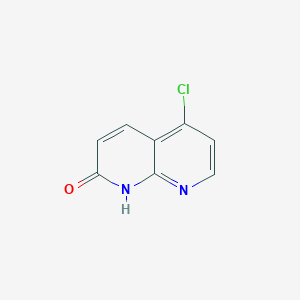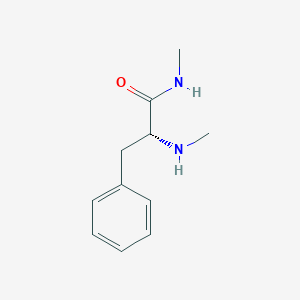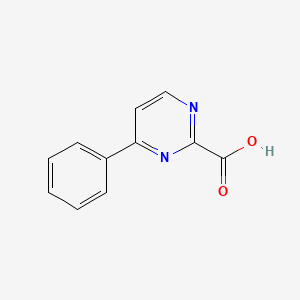
1,2,4,6-Tetraphenylpyridinium tetrafluoroborate
Overview
Description
1,2,4,6-Tetraphenylpyridinium tetrafluoroborate is an organic compound with the molecular formula C29H22BF4N. It is a salt composed of the 1,2,4,6-tetraphenylpyridinium cation and the tetrafluoroborate anion. This compound is known for its unique structural properties and has been studied for various applications in scientific research, particularly in the fields of chemistry and materials science .
Preparation Methods
1,2,4,6-Tetraphenylpyridinium tetrafluoroborate can be synthesized through a one-step, one-pot reaction. The synthesis involves the reaction of pyridine with benzaldehyde in the presence of a strong acid, such as tetrafluoroboric acid. The reaction conditions typically include a solvent like acetonitrile and a temperature range of 25-30°C. The product is then purified through recrystallization .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable route for obtaining the compound in sufficient quantities for research purposes.
Chemical Reactions Analysis
1,2,4,6-Tetraphenylpyridinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyridinium derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,4,6-Tetraphenylpyridinium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organic compounds and as a reagent in various organic reactions.
Materials Science: The compound exhibits aggregation-induced emission (AIE) properties, making it useful in the development of luminescent materials for optoelectronic applications.
Biology and Medicine: Research is ongoing to explore its potential use in biological imaging and as a photosensitizer in photodynamic therapy.
Mechanism of Action
The mechanism of action of 1,2,4,6-tetraphenylpyridinium tetrafluoroborate is primarily based on its ability to undergo aggregation-induced emission. This phenomenon occurs due to the restriction of intramolecular rotation, which enhances the compound’s luminescent properties when aggregated. The molecular targets and pathways involved in its mechanism of action are related to its interaction with light and its ability to emit fluorescence under specific conditions .
Comparison with Similar Compounds
1,2,4,6-Tetraphenylpyridinium tetrafluoroborate can be compared with other similar compounds, such as:
- 1,2,4,6-Tetraphenylpyridinium perchlorate
- 1,2,4,6-Tetraphenylpyridinium hexafluorophosphate
- 1,2,4,6-Tetraphenylpyridinium triflate
These compounds share similar structural features but differ in their anionic counterparts. The tetrafluoroborate anion in this compound provides unique solubility and stability properties, making it distinct from its analogs .
Properties
IUPAC Name |
1,2,4,6-tetraphenylpyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N.BF4/c1-5-13-23(14-6-1)26-21-28(24-15-7-2-8-16-24)30(27-19-11-4-12-20-27)29(22-26)25-17-9-3-10-18-25;2-1(3,4)5/h1-22H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMVXJXAHPJPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506175 | |
| Record name | 1,2,4,6-Tetraphenylpyridin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59834-94-5 | |
| Record name | 1,2,4,6-Tetraphenylpyridin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,6-TETRAPHENYLPYRIDINIUM TETRAFLUOROBORATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1354550.png)


![6-(trifluoromethyl)benzo[d]isoxazol-3-amine](/img/structure/B1354554.png)


![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride](/img/structure/B1354557.png)




